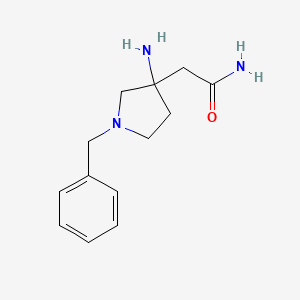

2-(3-Amino-1-benzylpyrrolidin-3-yl)acetamide

Description

2-(3-Amino-1-benzylpyrrolidin-3-yl)acetamide is a pyrrolidine-based acetamide derivative characterized by a benzyl-substituted pyrrolidine ring and an acetamide functional group. This compound is of interest due to its structural complexity, which combines a rigid bicyclic amine framework with a flexible acetamide side chain. Its synthesis typically involves multi-step organic reactions, including alkylation, amidation, and cyclization processes .

Properties

Molecular Formula |

C13H19N3O |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

2-(3-amino-1-benzylpyrrolidin-3-yl)acetamide |

InChI |

InChI=1S/C13H19N3O/c14-12(17)8-13(15)6-7-16(10-13)9-11-4-2-1-3-5-11/h1-5H,6-10,15H2,(H2,14,17) |

InChI Key |

JVSAROBXPSFJKU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1(CC(=O)N)N)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1-benzylpyrrolidin-3-yl)acetamide typically involves the reaction of 3-amino-1-benzylpyrrolidine with acetic anhydride or acetyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the generated acid. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1-benzylpyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the acetamide moiety can produce primary amines.

Scientific Research Applications

2-(3-Amino-1-benzylpyrrolidin-3-yl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Amino-1-benzylpyrrolidin-3-yl)acetamide is not well-characterized. its structure suggests that it could interact with biological targets such as enzymes or receptors. The amino group and the benzyl group may facilitate binding to these targets, potentially leading to inhibition or activation of their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(3-Amino-1-benzylpyrrolidin-3-yl)acetamide and analogous compounds:

Key Observations:

- Structural Diversity: The target compound’s pyrrolidine ring distinguishes it from simpler acetamides like 3d or phenoxy-acetamides like WH7, which rely on aromatic or heterocyclic appendages for activity .

- Bioactivity: While WH7 and benzothiazole-acetamides exhibit defined biological roles (e.g., plant growth regulation, antimicrobial activity), the target compound’s 3-amino-pyrrolidine group may target neurological receptors (e.g., sigma-1 or NMDA), though this requires validation.

- Synthetic Complexity : The target compound’s synthesis involves challenging stereochemical control due to its bicyclic amine, whereas derivatives like 3d are synthesized via straightforward condensation .

Pharmacokinetic and Thermodynamic Properties

Limited experimental data exist for this compound, but comparisons can be inferred from structurally related compounds:

- Lipophilicity: The benzyl and pyrrolidine groups in the target compound likely increase lipophilicity compared to 3d, aligning it closer to WH7.

- Stability : The rigid pyrrolidine ring may enhance metabolic stability relative to linear acetamides like 3d , which lack conformational constraints.

Biological Activity

2-(3-Amino-1-benzylpyrrolidin-3-yl)acetamide is a compound with significant potential in medicinal chemistry, particularly in the fields of neuroscience and pharmacology. This article delves into its biological activities, structure-activity relationships (SAR), and potential therapeutic applications based on a review of diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 247.34 g/mol. The compound features a pyrrolidine ring, a benzyl group, and an acetamide functional group, which contribute to its biological activity.

Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety, depression, and neurodegenerative diseases. The presence of the pyrrolidine ring is associated with enhanced binding affinity to various receptors, including:

- Muscarinic receptors

- Serotonin receptors

These interactions suggest that the compound could modulate neurotransmission effectively, supporting its investigation as a treatment for mood disorders and cognitive impairments.

Structure-Activity Relationship (SAR)

Understanding the SAR of compounds similar to this compound is crucial for optimizing its pharmacological properties. Several studies have explored variations in the chemical structure to enhance potency and selectivity:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-Benzyl-3-acetamidopyrrolidine | Pyrrolidine derivative | Potential analgesic effects |

| (R)-2-Amino-1-(3-benzyl(methyl)amino)pyrrolidine | Amino acid derivative | Neuroprotective properties |

| 2,2-Diphenyl-2-(3-pyrrolidin-3-yl)acetamide | Diphenyl derivative | Antidepressant-like activity |

These comparisons highlight the unique aspects of this compound while illustrating its potential advantages over other compounds in medicinal applications.

Binding Affinity Studies

Experimental studies have demonstrated that this compound exhibits significant binding affinity for specific receptor targets. For instance, assays involving membrane lysates from HEK293T cells have shown that compounds with structural similarities can inhibit various phospholipase activities, suggesting a complex interaction profile that warrants further exploration .

In Vivo Studies

In vivo studies are essential for assessing the therapeutic potential of this compound. Preliminary investigations indicate that derivatives of this compound can affect emotional behavior in animal models, providing insights into its possible applications in treating mood disorders .

Q & A

Q. Basic Characterization Techniques

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzyl-pyrrolidine backbone and acetamide substitution patterns. Key signals include aromatic protons (δ 7.2–7.4 ppm) and pyrrolidine NH/amine protons (δ 1.5–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 288.18 for C₁₄H₂₁N₃O) .

- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .

What advanced computational methods predict the compound’s biological interactions?

Q. Advanced Mechanistic Analysis

- Molecular Docking : Used to simulate binding affinities with biological targets (e.g., enzymes or GPCRs). Software like AutoDock Vina assesses interactions between the benzyl-pyrrolidine scaffold and active sites .

- Quantum Chemical Calculations : Predict reaction pathways (e.g., ICReDD’s reaction path search methods) to optimize synthetic routes and avoid side reactions .

Data Interpretation : Combine docking scores (ΔG values) with experimental IC₅₀ data to prioritize targets for in vitro testing .

How can contradictory data in biological activity studies be resolved?

Q. Advanced Data Contradiction Analysis

- Experimental Design : Use factorial design (e.g., Box-Behnken or central composite design) to isolate variables like concentration, pH, or temperature that may cause discrepancies .

- Statistical Validation : Apply ANOVA or Tukey’s HSD test to assess significance between conflicting datasets. For example, contradictory IC₅₀ values in kinase inhibition assays may arise from assay-specific buffer conditions .

- Reproducibility Checks : Replicate studies under standardized conditions (e.g., ISO/IEC 17025 guidelines) and cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

What are the compound’s reactivity patterns in derivatization reactions?

Q. Intermediate/Advanced Reactivity

- Amide Functionalization : Reacts with electrophiles (e.g., acyl chlorides) under basic conditions (e.g., NaHCO₃) to form urea or thiourea derivatives .

- Pyrrolidine Ring Modifications : Susceptible to oxidation (e.g., H₂O₂) at the 3-amino group, forming imine intermediates that can undergo further substitution .

Challenges : Steric hindrance from the benzyl group may slow reactions at the pyrrolidine nitrogen. Use bulky leaving groups (e.g., triflate) to enhance kinetics .

How does the compound’s stereochemistry influence its bioactivity?

Q. Advanced Structural-Activity Analysis

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and compare their binding affinities. For example, the (S)-enantiomer may show higher affinity for serotonin receptors due to spatial compatibility .

- EPR/NOESY Studies : Map 3D conformations to identify bioactive conformers. The benzyl group’s orientation relative to the acetamide moiety can dictate target selectivity .

What strategies optimize the compound’s solubility for in vivo studies?

Q. Advanced Formulation Methodology

- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility without altering stability .

- Salt Formation : React with hydrochloric acid to form a water-soluble hydrochloride salt, confirmed via X-ray crystallography .

Validation : Measure logP values (e.g., shake-flask method) and compare with computational predictions (e.g., ChemAxon) .

What are the key challenges in scaling up synthesis for preclinical trials?

Q. Advanced Process Chemistry

- Continuous Flow Reactors : Improve yield consistency by automating temperature-sensitive steps (e.g., cyclization) .

- Purification : Replace column chromatography with recrystallization or membrane filtration for cost-effective scaling .

Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.